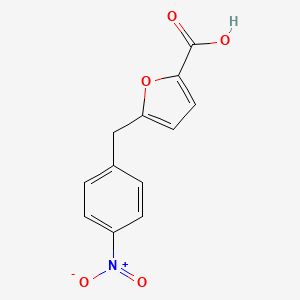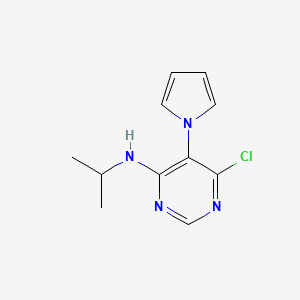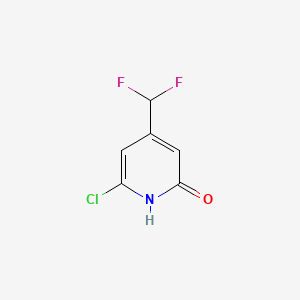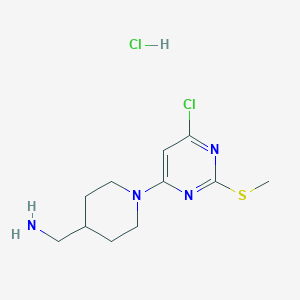
5-(4-Nitrobenzyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Nitrobenzyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a furan ring substituted with a nitrobenzyl group at the 5-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrobenzyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl bromide and furan-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Procedure: The 4-nitrobenzyl bromide is reacted with furan-2-carboxylic acid in the presence of the base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Nitrobenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction of Nitro Group: 5-(4-Aminobenzyl)furan-2-carboxylic acid.
Reduction of Carboxylic Acid Group: 5-(4-Nitrobenzyl)furan-2-methanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Nitrobenzyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent, targeting iron acquisition in mycobacterial species.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of 5-(4-Nitrobenzyl)furan-2-carboxylic acid, particularly in its role as an antitubercular agent, involves targeting the siderophore-mediated acquisition of iron in Mycobacterium tuberculosis. The compound binds to the iron acquisition protein MbtI, inhibiting its function and thereby disrupting the pathogen’s ability to acquire essential iron .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but with a nitrophenyl group instead of a nitrobenzyl group.
5-(4-Chlorophenyl)furan-2-carboxylic acid: Contains a chlorophenyl group instead of a nitrobenzyl group.
5-(4-Methylphenyl)furan-2-carboxylic acid: Contains a methylphenyl group instead of a nitrobenzyl group.
Uniqueness
5-(4-Nitrobenzyl)furan-2-carboxylic acid is unique due to the presence of both a nitrobenzyl group and a furan ring, which imparts distinct chemical and biological properties. Its ability to target specific molecular pathways in Mycobacterium tuberculosis sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H9NO5 |
|---|---|
Peso molecular |
247.20 g/mol |
Nombre IUPAC |
5-[(4-nitrophenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c14-12(15)11-6-5-10(18-11)7-8-1-3-9(4-2-8)13(16)17/h1-6H,7H2,(H,14,15) |
Clave InChI |
CZASJJPVZHMCNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)


![4-Ethoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B11788322.png)







![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
